N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine
Description
Properties
IUPAC Name |
N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN6/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-5-3-4-6-11(10)15/h3-7H,1-2H3,(H2,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQDZPAUTWNXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Substitution at the Bromine Position
The 2-bromophenyl group acts as a reactive site for nucleophilic aromatic substitution (SNAr):
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Conditions : Strong nucleophiles (e.g., hydroxide, amines) under basic or acidic conditions.
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Reagents : Common nucleophiles include alcohols, thiols, or amines.
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Example : Replacement of bromine with a hydroxyl group via hydrolysis in basic media .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic Substitution | NaOH (aqueous, reflux) | 5-(2-Hydroxyphenyl)-1H-1,2,4-triazole | |
| Amine (e.g., NH3) | Substituted aminophenyl-triazole |
Alkylation of the Pyrimidine Amine
The 2-pyrimidinamine group can undergo alkylation to modify its chemical properties:
-
Reagents : Alkyl halides, tosylates, or mesylates.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-Alkylation | CH3I, K2CO3 (DMF, 60°C) | N-Alkylated pyrimidinamine |
Stability of the Triazole Ring
The 1,2,4-triazole moiety is generally stable but may undergo ring-opening under extreme conditions:
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Hydrolysis : Acidic or basic conditions can break the triazole ring, forming imidazoles or other heterocycles .
Diazotization and Coupling (Analogous to Azo Compounds)
While not directly applicable, similar azo compounds undergo diazotization followed by coupling:
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Diazotization : Pyrazole amines react with NaNO2/HCl to form diazonium salts.
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Coupling : Reaction with aromatic amines forms azo linkages.
Stability and Reactivity
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Thermal Stability : The compound is likely stable at moderate temperatures but may degrade under high heat.
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Chemical Reactivity :
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Electrophilic Sites : The pyrimidine nitrogen may act as a nucleophile.
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Metallation : Triazole rings can coordinate with metals, enabling catalytic applications.
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Research Findings
Scientific Research Applications
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Research has demonstrated that compounds similar to N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine exhibit potent antifungal activity against various strains of fungi. For instance, studies indicate that modifications in the triazole ring can enhance the efficacy against resistant fungal strains .
Anticancer Properties
The triazole moiety has been linked to anticancer activity. A study involving synthesized triazole derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells via the modulation of specific signaling pathways .
Herbicidal Activity
Research has highlighted the potential of triazole derivatives as herbicides. The compound's structural characteristics allow it to interfere with plant growth and development processes. Experimental results suggest that certain derivatives can effectively control weed growth without harming crop yields .
Insecticidal Properties
The insecticidal activity of triazole compounds has also been explored. The compound this compound has shown effectiveness against specific insect pests, making it a candidate for development into new insecticides .
Nonlinear Optical Properties
Recent studies have investigated the nonlinear optical (NLO) properties of triazole derivatives. The unique electronic structure of this compound suggests potential applications in photonic devices and sensors due to its ability to exhibit significant optical nonlinearity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using various techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Amino-Substituted Analog
| Property | Target Compound (Br) | Amino Analog (NH₂) |
|---|---|---|
| Substituent | 2-Bromophenyl | 2-Aminophenyl |
| Molecular Weight* | ~375.2 g/mol | ~333.3 g/mol |
| logP (Predicted) | ~3.1 (higher lipophilicity) | ~2.3 |
| Potential Applications | Stabilized drug candidates | Reactive intermediates |
*Calculated based on atomic composition.
Pyrimidine-Based Pesticides
Pyrimidine derivatives like bromacil , dimethirimol , and bupirimate share a pyrimidine core but differ in substituents and applications :
- Bromacil : A 5-bromo-6-methylpyrimidinedione used as a herbicide. Unlike the target compound, it lacks the triazole ring and features a uracil-like structure, enabling its role as a photosynthesis inhibitor.
- Dimethirimol: Contains a butyl group and dimethylamino substituent, targeting fungal sterol biosynthesis. Its lack of halogenation or triazole groups limits structural overlap with the target compound.
Table 2: Comparison with Pyrimidine-Based Pesticides
| Compound | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Target (Br) | Triazole-Pyrimidinamine | 2-Bromophenyl, 4,6-dimethyl | Research chemical |
| Bromacil | Pyrimidinedione | 5-Bromo, 6-methyl | Herbicide |
| Bupirimate | Pyrimidinyl sulfamate | Butyl, ethylamino, sulfamate | Fungicide |
Biological Activity
N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound features a triazole ring and a pyrimidine moiety, which are known for their biological relevance. The synthesis typically involves multi-step reactions starting from 2-bromobenzaldehyde and various amines. The general synthetic route can be outlined as follows:
- Formation of the Triazole Ring : The initial step involves the reaction of 2-bromobenzaldehyde with hydrazine derivatives to form the triazole structure.
- Pyrimidine Coupling : Subsequent steps involve the coupling of the triazole with pyrimidine derivatives through nucleophilic substitution reactions.
The final product is characterized by techniques such as NMR and mass spectrometry to confirm its structure.
2.1 Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : It has been tested against breast cancer cell lines (MDA-MB-231) with promising results showing an IC50 value of approximately 27.6 μM, indicating effective inhibition of cell proliferation .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : Studies indicate that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Biological Activity | IC50 Value (μM) |
|---|---|---|
| 2-Bromophenyl | Anticancer (MDA-MB-231) | 27.6 |
| Dimethyl | Antibacterial (S. aureus) | 15 |
The presence of the bromine atom in the phenyl ring enhances lipophilicity and may contribute to improved cellular uptake, while the dimethyl group on the pyrimidine increases solubility .
Case Study 1: Breast Cancer Inhibition
In a controlled study, this compound was administered to MDA-MB-231 cells. Results showed a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
Case Study 2: Antibacterial Efficacy
Another study focused on its antibacterial properties where it was tested against various pathogens. The compound showed effective inhibition against E. coli and Pseudomonas aeruginosa with MIC values comparable to standard antibiotics.
Q & A
Q. Table 1: Key Structural Parameters from SC-XRD
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| Mean C–C bond length | 0.003 | Confirms aromatic system integrity |
| Dihedral angles | 178.6–179.2 | Validates planar triazole-pyrimidine core |
| R factor | 0.044 | Indicates high refinement accuracy |
Basic: How is the compound synthesized, and what are critical reaction conditions?
Answer:
Synthesis involves multi-step heterocyclic coupling :
Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,4-triazole moiety.
Pyrimidine coupling : Nucleophilic substitution at the 2-position of 4,6-dimethylpyrimidine under anhydrous conditions (e.g., DMF, 80°C).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Q. Key Considerations :
- Bromophenyl stability : Avoid strong bases to prevent debromination.
- Yield optimization : Use N-protected intermediates to minimize side reactions.
Advanced: How can researchers resolve contradictions between binding affinity and functional activity in enzyme inhibition studies?
Answer:
Discrepancies often arise from assay design:
- Binding assays (e.g., surface plasmon resonance) measure direct interactions but may miss allosteric effects.
- Functional assays (e.g., fluorogenic substrate hydrolysis) reflect catalytic inhibition but require controlled cellular environments.
Q. Methodological reconciliation :
Cross-validate using radioligand displacement (e.g., ³H-labeled inhibitors) and activity-based protein profiling (ABPP) with probes like N-arachidonylmaleimide (NAM) .
Molecular dynamics simulations can predict allosteric binding pockets influencing functional inhibition.
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting bromophenyl derivatives?
Answer:
SAR studies focus on substituent effects :
Bromine position : Compare 2-, 3-, and 4-bromophenyl analogs using docking studies (e.g., AutoDock Vina) to assess steric/electronic impacts on target binding .
Pyrimidine modifications : Introduce methyl/methoxy groups at C4/C6 to modulate lipophilicity (logP) and solubility.
Q. Table 2: Example SAR Data for Analog Activity
| Substituent Position | IC₅₀ (µM) | logP | Binding Energy (kcal/mol) |
|---|---|---|---|
| 2-Bromophenyl | 0.12 | 3.2 | -9.8 |
| 4-Bromophenyl | 1.4 | 3.5 | -7.2 |
Advanced: How to design a robust enzyme inhibition assay for this compound’s putative targets?
Answer:
For activity-based screening :
Target selection : Prioritize kinases or hydrolases (e.g., hMGL) based on structural homology to known triazole-pyrimidine inhibitors .
Assay setup :
- Use recombinant enzyme (e.g., His-tagged hMGL) and fluorogenic substrates (e.g., 4-nitrophenyl acetate).
- Include negative controls (DMSO vehicle) and positive controls (e.g., AM6701 for hMGL).
Data analysis : Calculate inhibition constants (Kᵢ) via nonlinear regression (GraphPad Prism) and validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .
Advanced: What computational approaches predict the compound’s binding mode to biological targets?
Answer:
Molecular docking and dynamics :
Docking : Use Glide (Schrödinger) or AutoDock to screen against crystallographic structures (e.g., PDB: 3JW8 for kinase targets).
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Q. Validation :
- Compare predicted poses with cryo-EM data or mutagenesis studies (e.g., alanine scanning of active-site residues).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
